S-Benzyl-N-Stearoyl-L-cysteine
S-Benzyl-N-Stearoyl-L-cysteine
Brand Name:
Vulcanchem
CAS No.:
40379-70-2
VCID:
VC0016323
InChI:
InChI=1S/C28H47NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(30)29-26(28(31)32)24-33-23-25-20-17-16-18-21-25/h16-18,20-21,26H,2-15,19,22-24H2,1H3,(H,29,30)(H,31,32)/t26-/m0/s1
SMILES:
CCCCCCCCCCCCCCCCCC(=O)NC(CSCC1=CC=CC=C1)C(=O)O
Molecular Formula:
C28H47NO3S
Molecular Weight:
477.748
S-Benzyl-N-Stearoyl-L-cysteine
CAS No.: 40379-70-2
Reference Standards
VCID: VC0016323
Molecular Formula: C28H47NO3S
Molecular Weight: 477.748
CAS No. | 40379-70-2 |
---|---|
Product Name | S-Benzyl-N-Stearoyl-L-cysteine |
Molecular Formula | C28H47NO3S |
Molecular Weight | 477.748 |
IUPAC Name | (2R)-3-benzylsulfanyl-2-(octadecanoylamino)propanoic acid |
Standard InChI | InChI=1S/C28H47NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(30)29-26(28(31)32)24-33-23-25-20-17-16-18-21-25/h16-18,20-21,26H,2-15,19,22-24H2,1H3,(H,29,30)(H,31,32)/t26-/m0/s1 |
Standard InChIKey | MRZZMDOGBAFZTE-SANMLTNESA-N |
SMILES | CCCCCCCCCCCCCCCCCC(=O)NC(CSCC1=CC=CC=C1)C(=O)O |
Synonyms | N-(1-Oxooctadecyl)-S-(phenylmethyl)-L-cysteine; 3-Benzylthio-2-octadecanamidopropionic Acid; |
PubChem Compound | 46780784 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume